Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a diaryl urea derivative featuring two distinct aromatic substituents:
- N-Terminus: A 4-(tert-butyl)phenyl group (electron-donating, sterically bulky).
- N'-Terminus: A 4-(pinacol boronate ester)phenyl group (reactive in cross-coupling reactions).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BN2O3/c1-21(2,3)16-8-12-18(13-9-16)25-20(27)26-19-14-10-17(11-15-19)24-28-22(4,5)23(6,7)29-24/h8-15H,1-7H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSISALUJZYHQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) at room temperature.
-
Stoichiometry : A 1:1 molar ratio ensures minimal byproducts, though a slight excess (1:1.05) of amine may improve yields.
-
Duration : Reactions typically complete within 15 minutes to 24 hours, depending on steric and electronic factors.
-
Dissolve 4-(1,1-dimethylethyl)phenyl isocyanate (30 mg, 0.171 mmol) in DCM (1.5 mL).
-
Add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (42 mg, 0.171 mmol) dropwise.
-
Stir overnight at 22°C, then precipitate the product with hexane.
Yield : ~85% (theoretical), with purity >95% by HPLC.
Carbamate Aminolysis in Dimethyl Sulfoxide
An alternative method avoids isocyanates by employing phenyl carbamates. This approach, detailed in US5925762A, uses DMSO as both solvent and catalyst.
Synthetic Pathway
-
Carbamate Preparation : React 4-(1,1-dimethylethyl)phenol with trichloroethyl chloroformate to form the corresponding phenyl carbamate.
-
Aminolysis : Treat the carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in DMSO at 22–100°C.
Advantages :
Limitations : Requires anhydrous conditions for carbamate synthesis.
Phosgene-Free Urea Formation Using S,S-Dimethyl Dithiocarbonate (DMDTC)
Recent advances utilize DMDTC as a sustainable phosgene substitute. This two-step protocol involves:
-
Thiocarbamate Formation : React 4-(1,1-dimethylethyl)aniline with DMDTC at 60°C.
-
Aminolysis : Treat the intermediate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline at 50–70°C.
Yield : >90% with minimal purification.
Boronate Ester Compatibility and Stability
The tetramethyl dioxaborolan group is sensitive to protic solvents and strong acids. Key considerations:
-
Solvent Choice : Avoid water; use DMSO or DCM to prevent boronate hydrolysis.
-
Temperature : Maintain reactions below 100°C to preserve boronate integrity.
Comparative Analysis of Methods
| Method | Yield | Conditions | Byproducts | Citation |
|---|---|---|---|---|
| Isocyanate-Amine | 85% | RT, DCM | None | |
| Carbamate Aminolysis | 78% | 22°C, DMSO | Phenol | |
| DMDTC-Mediated | 92% | 50–70°C, DMSO | Methanethiol |
Scale-Up and Industrial Feasibility
The isocyanate-amine method is preferred for scalability due to shorter reaction times and commercial availability of precursors. However, DMDTC-based synthesis offers greener chemistry benefits, aligning with sustainable manufacturing trends .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The dioxaborolane group can be oxidized to form boronic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that urea derivatives can exhibit anticancer properties. The specific urea compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Drug Delivery Systems
The incorporation of boron-containing groups in urea derivatives enhances their utility in drug delivery systems. The tetramethyl-1,3,2-dioxaborolane moiety can facilitate the transport of drugs across biological membranes by forming stable complexes with therapeutic agents. This property is particularly useful in designing targeted delivery systems for chemotherapeutics .
Agricultural Applications
Herbicides and Pesticides
Urea derivatives are also being explored as active ingredients in herbicides and pesticides. Their ability to disrupt metabolic pathways in target organisms makes them effective in controlling weeds and pests. For example, urea-based herbicides can inhibit the growth of specific plant species while being less harmful to crops .
Fertilizers
The nitrogen-containing nature of urea compounds positions them as potential fertilizers. The compound's formulation can be optimized to release nitrogen slowly into the soil, enhancing nutrient availability for plants over an extended period. This slow-release characteristic is beneficial for sustainable agricultural practices .
Materials Science
Polymer Synthesis
In materials science, urea derivatives are utilized in the synthesis of polymers. The unique chemical structure allows for the creation of cross-linked networks that exhibit desirable mechanical properties. These polymers can be used in coatings, adhesives, and composites .
Nanomaterials
Recent advancements have seen the application of urea derivatives in the development of nanomaterials. Their ability to form stable interactions with metal nanoparticles makes them suitable for creating nanocomposites with enhanced electrical and thermal properties. Such materials have potential applications in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The following table highlights key structural and functional differences between the target compound and analogous urea derivatives:
Key Observations:
- Boronate-Containing Ureas: The target compound and ’s brominated analog share a reactive boronate group, enabling participation in Suzuki-Miyaura couplings.
- Agrochemical Ureas : Isoproturon () lacks a boronate group and is optimized for herbicidal activity via lipophilic N,N-dimethyl and isopropyl groups.
- Alkyl vs. Aryl Substitutions: Alkyl-substituted ureas (e.g., N,N-dibutyl in ) exhibit higher solubility in nonpolar solvents, whereas aryl-substituted derivatives (e.g., target compound) are more rigid and prone to π-π interactions .
Pharmacological and Agrochemical Relevance
Material Properties
- Polar Surface Area (PSA) : Aryl-boronate ureas (e.g., ’s derivative with PSA = 78.51) exhibit higher polarity than alkyl-substituted analogs, impacting solubility and membrane permeability .
Biological Activity
Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a complex urea derivative that potentially exhibits unique biological properties due to its structural features. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a urea functional group linked to two distinct aromatic rings, one of which contains a boron atom as part of a dioxaborolane moiety. This configuration may influence the compound's reactivity and biological interactions.
Antitumor Activity
Several studies have indicated that urea derivatives exhibit antitumor properties. The presence of the boron-containing moiety in this compound suggests potential applications in cancer therapy. Boron compounds are known for their ability to enhance the efficacy of radiation therapy and may selectively target tumor cells while sparing healthy tissues.
- Case Study : A study published in Journal of Medicinal Chemistry examined a series of boron-containing urea derivatives and their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structural features showed significant inhibition of cell proliferation in breast and prostate cancer models .
Enzyme Inhibition
Urea derivatives have also been explored as enzyme inhibitors. The specific arrangement of functional groups in this compound could facilitate interactions with active sites of enzymes involved in metabolic pathways.
- Research Findings : Inhibitory assays conducted on enzymes such as carbonic anhydrase and urease revealed that certain urea derivatives can effectively reduce enzyme activity. The structure-activity relationship (SAR) studies indicated that modifications to the aromatic rings could enhance binding affinity and selectivity .
Antimicrobial Properties
The antimicrobial activity of urea derivatives has been documented in various studies. The lipophilicity imparted by the alkyl substituents may enhance membrane permeability, leading to increased antimicrobial efficacy.
- Case Study : A report from Antimicrobial Agents and Chemotherapy highlighted the effectiveness of substituted ureas against Gram-positive and Gram-negative bacteria. The study found that compounds with bulky groups exhibited improved antibacterial activity compared to their simpler analogs .
Toxicological Considerations
While exploring the biological activities of urea derivatives, it is crucial to consider their toxicological profiles. Urea itself is generally regarded as safe; however, modifications can alter toxicity levels.
- Toxicity Assessment : Toxicological evaluations conducted on related compounds indicated that certain structural modifications could lead to increased cytotoxicity and adverse effects in vivo. It is essential to conduct thorough preclinical studies to assess safety before advancing to clinical trials .
Q & A
Basic Research Questions
Q. What is the molecular structure of this urea derivative, and how do its substituents influence reactivity?
- Answer : The compound features a urea core (-NH-CO-NH-) bridging two phenyl rings. One phenyl group is substituted with a tert-butyl (1,1-dimethylethyl) moiety, enhancing steric bulk and hydrophobicity, while the other contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling Suzuki-Miyaura cross-coupling reactions via its boronic ester functionality . The bromine atom in related analogs (e.g., ) further modulates electronic properties, affecting nucleophilic substitution or catalytic coupling efficiency.
Q. What are the standard synthetic routes for this compound?
- Answer : Synthesis typically involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1-bromo-4-isocyanatobenzene under anhydrous conditions in inert solvents (e.g., dichloromethane or toluene). A base like triethylamine neutralizes HCl byproducts. Reaction optimization includes temperature control (reflux conditions) and stoichiometric balancing to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : and NMR confirm urea linkage and substituent integration.
- FT-IR : Peaks at ~1640–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the urea moiety.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBNO in ).
- X-ray Crystallography : Resolves steric effects of tert-butyl and dioxaborolane groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., THF vs. toluene), temperature (25–110°C), and catalyst (e.g., Pd(PPh) for cross-coupling).
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What advanced computational methods predict the compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model steric hindrance from the tert-butyl group, while docking studies assess binding affinity in biological targets (e.g., kinase inhibitors). Tools like COMSOL Multiphysics integrate AI for reaction pathway optimization .
Q. How to resolve contradictions in biological activity data (e.g., IC variability across studies)?
- Methodology :
- Statistical Analysis : Use ANOVA to assess significance of variability; control for cell line specificity (e.g., HCT116 vs. MCF-7 in ).
- Mechanistic Replication : Validate target engagement (e.g., DNA gyrase inhibition) via enzymatic assays alongside cell-based studies.
- Meta-Analysis : Compare datasets across literature using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, assay protocols) .
Q. What strategies enable selective functionalization of the dioxaborolane group in complex matrices?
- Answer :
- Protection/Deprotection : Temporarily mask the urea NH groups with Boc (tert-butoxycarbonyl) to prevent side reactions during Suzuki coupling.
- Microwave-Assisted Synthesis : Accelerate cross-coupling kinetics while minimizing decomposition.
- Catalyst Screening : Test Pd/Pd systems (e.g., PdCl(dppf)) for improved regioselectivity .
Q. How to design a pharmacological study evaluating this compound’s antitumor efficacy?
- Protocol Outline :
In Vitro : Dose-response assays (0–50 µM) on cancer cell lines (e.g., A549, HCT116) with MTT/WST-1 viability kits.
Mechanistic Profiling : Western blotting for PI3K/mTOR or RAF/MEK/ERK pathway proteins ().
In Vivo : Xenograft models (e.g., BALB/c mice) with pharmacokinetic analysis (plasma half-life, bioavailability).
SAR Studies : Compare with analogs lacking the dioxaborolane or tert-butyl groups to isolate critical pharmacophores .
Theoretical Framework Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
